4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine
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Overview
Description
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with an amine group and a sulfanyl group linked to a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the cyclohexane ring.
Introduction of the Amine Group: The amine group can be added through reductive amination or other amination reactions involving the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkylated or acylated derivatives of the original compound.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its imidazole moiety.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as antimicrobial activity or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-[(1H-imidazol-1-yl)methyl]benzoic acid: Similar imidazole moiety but different functional groups.
1-(4-aminophenyl)-2-methyl-1H-imidazole: Similar imidazole structure with an amine group on the phenyl ring.
Uniqueness
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine is unique due to the combination of its sulfanyl group and cyclohexane ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C10H17N3S |
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Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-7-6-12-10(13)14-9-4-2-8(11)3-5-9/h6-9H,2-5,11H2,1H3 |
InChI Key |
UETIDTYLEIKWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2CCC(CC2)N |
Origin of Product |
United States |
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